カルボシステイン

説明

Carbocysteine, also known as S-Carboxymethyl-L-cysteine, is a mucolytic drug . It is used to help relieve the symptoms of chronic obstructive pulmonary disorder (COPD) and bronchiectasis by reducing the viscosity of sputum, allowing the patient to bring up sputum more easily .

Synthesis Analysis

Carbocysteine is produced by alkylation of cysteine with chloroacetic acid . For the impurity profiling of Carbocysteine, a high-performance liquid chromatographic (HPLC) method using corona charged aerosol detection (CAD) was developed .

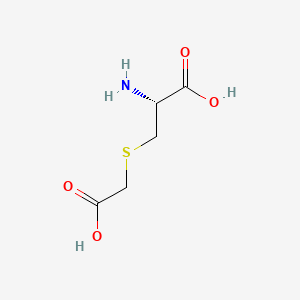

Molecular Structure Analysis

Carbocysteine is a biologically active dibasic amino acid. The Carbocysteine molecule is characterized by the presence of a bound sulfhydrilic group .

科学的研究の応用

COVID-19 治療

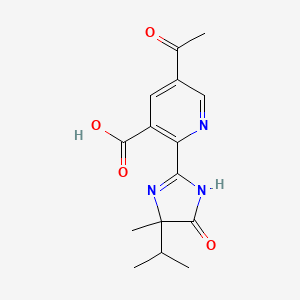

カルボシステインは、その粘液溶解作用、抗酸化作用、抗炎症作用により注目を集めています。それは、ヒトライノウイルス、呼吸器合胞体ウイルス(RSV)、インフルエンザウイルスに対して抗ウイルス効果を示します。さらに、上気道の繊毛運動を強化し、粘液のクリアランスを助け、ウイルス拡散を抑制する可能性があります。 COVID-19において、カルボシステインは、モノクローナル抗体、抗ウイルス薬、非ステロイド系抗炎症薬、吸入ステロイドなどの他の薬剤と併用した場合、曝露後の予防と初期治療に役割を果たす可能性があります {svg_1}.

COPD(慢性閉塞性肺疾患)

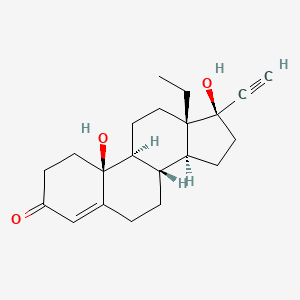

カルボシステインは、ムチン、繊毛機能を調節し、ウイルスや細菌感染に対抗することにより、細胞保護効果を示します。また、酸化ストレスを軽減し、ステロイドに対する反応性を改善します。 COPD患者では、カルボシステインは、重畳する細菌感染を抑制し、酸化ストレスを軽減することで、肺機能の改善に貢献します {svg_2}.

喘息における気道リモデリング

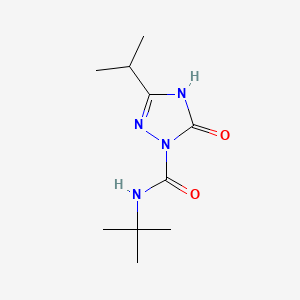

研究によると、カルボシステインは、肺組織におけるTGF-β1の発現を抑制し、喘息マウスにおける気道リモデリングを阻止します。 この特性により、喘息関連の気道変化の管理のための潜在的な治療選択肢となります {svg_3}.

粘液分泌とROSの減少

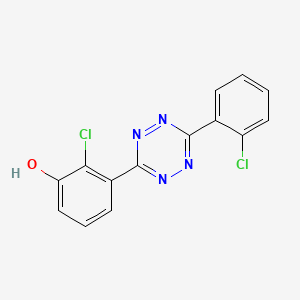

カルボシステインは、肺上皮細胞におけるヒト好中球エラスターゼ(HNE)によって誘発される粘液分泌を減少させます。これは、活性酸素種(ROS)の産生を減少させることによって部分的に達成されます。 この効果は、さまざまな呼吸器疾患に有益である可能性があります {svg_4}.

エルドステインとの比較

定量的合成研究は、エルドステイン(別の粘液溶解薬)の全体的な有効性と安全性プロファイルは、カルボシステインとN-アセチルシステイン(NAC)の両方よりも優れていることを示唆しています {svg_5}.

作用機序

Target of Action

Carbocysteine, also known as S-carboxymethyl-L-cysteine, primarily targets the mucus in the respiratory tract . It is a mucolytic agent that reduces the viscosity of mucus, allowing it to be expelled more easily . This action is particularly beneficial in conditions characterized by increased mucus production, such as chronic obstructive pulmonary disease (COPD) .

Mode of Action

Carbocysteine interacts with its target, the mucus, by reducing its viscosity . It achieves this by modulating the production of mucus glycoprotein, thereby reducing goblet cell hyperplasia . This interaction results in a decrease in the thickness and stickiness of the mucus, making it easier to be expelled from the respiratory tract .

Biochemical Pathways

It has been shown to have anti-viral effects on human rhinovirus, rsv, and the influenza virus . It also interferes with upper airway ciliary motility, leading to more effective mucus clearance . Furthermore, carbocysteine has been shown to inhibit NF-κB activation, including NF-κB p65 phosphorylation and nuclear translocation, and inhibit ERK1/2 MAPK phosphorylation .

Pharmacokinetics

Carbocysteine is rapidly and well absorbed from the gastrointestinal (GI) tract after oral administration . It penetrates into lung tissue and respiratory mucus, which is crucial for its mucolytic action . The drug is excreted in the urine as unchanged drug and metabolites .

Result of Action

The action of carbocysteine results in several molecular and cellular effects. It reduces the frequency of the common cold and may inhibit influenza A virus infection . It also modulates mucins and ciliary functions,

生化学分析

Biochemical Properties

Carbocysteine is a thioether mucolytic with antioxidant and anti-inflammatory activities . It is a derivative of the amino acid L-cysteine . Carbocysteine has been shown to have anti-viral effects on human rhinovirus, RSV, and the influenza virus . It also interferes with upper airway ciliary motility, leading to more effective mucus clearance .

Cellular Effects

Carbocysteine alleviates respiratory symptoms and infections by reducing the viscosity of mucus, allowing it to be expelled . This action helps to clear the airways, reducing the risk of pulmonary infection due to the accumulation of viruses and bacteria in thick bronchial mucus . It has also been shown to inhibit damage to cells by hydrogen peroxide (H2O2) by activating protein kinase B (Akt) phosphorylation .

Molecular Mechanism

Carbocysteine exerts its effects at the molecular level through several mechanisms. It modulates mucins and ciliary functions, counteracts viral and bacterial infections, and combats oxidative stress, offering cytoprotective effects . Furthermore, carbocysteine improves steroid responsiveness and exerts anti-inflammatory activity .

Temporal Effects in Laboratory Settings

It is known that carbocysteine is rapidly absorbed in the gastrointestinal tract when taken orally, with peak serum concentrations achieved within 1 to 1.7 hours .

Dosage Effects in Animal Models

A study using animal models demonstrated that carbocysteine increases chloride transport across the airway epithelium, which may contribute to its mucoregulatory action .

Metabolic Pathways

Metabolic pathways for carbocysteine include acetylation, decarboxylation, and sulfoxidation, leading to the formation of pharmacologically inactive carbocysteine derivatives . Significant variability exists in metabolism due to genetic polymorphism in sulfoxidation capacity .

Transport and Distribution

Carbocysteine penetrates well into the lung and bronchial secretions

特性

IUPAC Name |

(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFLZEXEOZUWRN-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29433-95-2 | |

| Record name | L-Cysteine, S-(carboxymethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29433-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30110060 | |

| Record name | S-(Carboxymethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6g/L | |

| Record name | Carbocisteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The hypersecretion of mucus characterizes serious respiratory conditions including asthma, cystic fibrosis (CF), and chronic obstructive pulmonary disease (COPD). It blocks bacterial adherence to cells, preventing pulmonary infections. Glycoproteins (fucomucins, sialomucins and sulfomucins) regulate the viscoelastic properties of bronchial mucus. Increased fucomucins can be found in the mucus of patients with COPD. Carbocisteine serves to restore equilibrium between sialomucins and fucomucins, likely by intracellular stimulation of sialyl transferase enzyme, thus reducing mucus viscosity. A study found that L-carbocisteine can inhibit damage to cells by hydrogen peroxide (H2O2) by activating protein kinase B (Akt) phosphorylation, suggesting that carbocisteine may have antioxidant effects and prevent apoptosis of lung cells. There is some evidence that carbocisteine suppresses NF-κB and ERK1/2 MAPK signalling pathways, reducing TNF-alpha induced inflammation in the lungs, as well as other inflammatory pathways. An in-vitro study found that L-carbocisteine reduces intracellular adhesion molecule 1 (ICAM-1), inhibiting rhinovirus 14 infection, thereby reducing airway inflammation. | |

| Record name | Carbocisteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

638-23-3 | |

| Record name | Carbocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbocysteine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbocisteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-(Carboxymethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbocisteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/740J2QX53R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

185-187 | |

| Record name | Carbocisteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

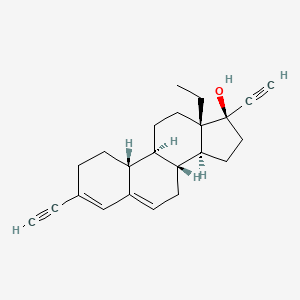

![(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602017.png)